1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride Methylenedioxy Pyrovalerone (MDPV) is a cathinone commonly found in products sold as bath salts or plant food. It is regulated as a Schedule 1 compound in the United States. 3,4-dimethoxy-α-Pyrrolidinopentiophenone is an analog of MDPV, differing only by an opening of the ring structure on the phenyl group. The physiological and toxicological properties of this compound have not been investigated. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 850351-99-4
VCID: VC21106861
InChI: InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H
SMILES: CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride

CAS No.: 850351-99-4

Cat. No.: VC21106861

Molecular Formula: C17H26ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride - 850351-99-4

Specification

Description Methylenedioxy Pyrovalerone (MDPV) is a cathinone commonly found in products sold as bath salts or plant food. It is regulated as a Schedule 1 compound in the United States. 3,4-dimethoxy-α-Pyrrolidinopentiophenone is an analog of MDPV, differing only by an opening of the ring structure on the phenyl group. The physiological and toxicological properties of this compound have not been investigated. This product is intended for research and forensic applications.
CAS No. 850351-99-4
Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Standard InChI InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H
Standard InChI Key XYEHRQWDZMXNMK-UHFFFAOYSA-N
SMILES CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Canonical SMILES CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Appearance Assay:≥98%A crystalline solid

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